Quettamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quettamine involves several key steps, including the formation of chiral building blocks through biocatalysis. The process often employs enzymes such as strictosidine synthase to achieve the desired stereochemistry . The synthetic route typically includes hydroxylation, imination, and thermolysis steps, performed under specific conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound leverages large-scale biocatalytic processes, integrating chemo-enzymatic strategies to optimize yield and reduce production costs. The use of biocatalysts not only enhances the efficiency of the synthesis but also minimizes the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quettamine undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are prevalent, often involving reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as dihydrosecothis compound and secothis compound .
Scientific Research Applications
Quettamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of quettamine involves its interaction with specific molecular targets and pathways. It primarily acts by forming covalent bonds with nucleophilic protein residues, thereby inhibiting protein function . This interaction is facilitated by the electrophilic nature of the compound, which allows it to engage multiple protein partners simultaneously .
Comparison with Similar Compounds
Quettamine is unique among isoquinoline alkaloids due to its structural complexity and reactivity. Similar compounds include:
Gymnastatin: Another isoquinoline alkaloid with cytotoxic properties.
Dankastatin: Known for its halogenated derivatives and biological activity.
Properties
CAS No. |
77844-42-9 |
---|---|
Molecular Formula |
C19H22NO3+ |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[(3R,4S)-11-methoxy-5,5-dimethyl-2-oxa-5-azoniatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-3-yl]phenol |
InChI |
InChI=1S/C19H21NO3/c1-20(2)11-10-12-6-9-15(22-3)19-16(12)17(20)18(23-19)13-4-7-14(21)8-5-13/h4-9,17-18H,10-11H2,1-3H3/p+1/t17-,18+/m0/s1 |
InChI Key |
LQHAQKPJBTXMIP-ZWKOTPCHSA-O |
Isomeric SMILES |
C[N+]1(CCC2=C3[C@H]1[C@H](OC3=C(C=C2)OC)C4=CC=C(C=C4)O)C |
Canonical SMILES |
C[N+]1(CCC2=C3C1C(OC3=C(C=C2)OC)C4=CC=C(C=C4)O)C |
Origin of Product |
United States |
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